molecular formula C22H14IN3O3 B11547775 2-(3-iodophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

2-(3-iodophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11547775
M. Wt: 495.3 g/mol
InChI Key: CVXDHVPDJBQLTJ-UJNSYKDASA-N
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Description

(1E,2E)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE is a complex organic compound that features a combination of iodophenyl, benzoxazolyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE typically involves multi-step organic reactions. The starting materials often include 3-iodoaniline, 2-nitrobenzaldehyde, and 2-aminophenol. The synthetic route may involve the following steps:

    Formation of Benzoxazole Ring: 2-aminophenol reacts with 3-iodoaniline under acidic conditions to form the benzoxazole ring.

    Aldol Condensation: The benzoxazole derivative undergoes aldol condensation with 2-nitrobenzaldehyde to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E,2E)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1E,2E)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the benzoxazole ring, which can exhibit fluorescence properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1E,2E)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl group may participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1E,2E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE
  • (1E,2E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE

Uniqueness

The presence of the iodophenyl group in (1E,2E)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE makes it unique compared to its bromine or chlorine analogs. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H14IN3O3

Molecular Weight

495.3 g/mol

IUPAC Name

(E)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-imine

InChI

InChI=1S/C22H14IN3O3/c23-17-8-3-6-16(13-17)22-25-19-14-18(10-11-21(19)29-22)24-12-4-7-15-5-1-2-9-20(15)26(27)28/h1-14H/b7-4+,24-12?

InChI Key

CVXDHVPDJBQLTJ-UJNSYKDASA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I)[N+](=O)[O-]

Origin of Product

United States

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